molecular formula C18H20N4O3S B12032652 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-04-3

1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12032652
CAS No.: 476480-04-3
M. Wt: 372.4 g/mol
InChI Key: HMUGEHPKYMIORT-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups such as methyl, benzyl, and sulfanyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamides under acidic conditions.

    Introduction of Methyl Groups: Methylation of the purine core is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Sulfanyl Group Addition: The sulfanyl group is added through a thiolation reaction using thiourea and subsequent oxidation to form the desired sulfanyl group.

    Final Functionalization: The oxopropyl group is introduced through an acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxopropyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Benzyl chloride, potassium carbonate, dimethylformamide as solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential effects on cellular processes and as a probe for understanding purine metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in purine metabolism.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the oxopropyl and sulfanyl groups.

    1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione: Contains a hydroxypropyl group instead of an oxopropyl group.

    1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)amino]-3,7-dihydro-1H-purine-2,6-dione: Contains an amino group instead of a sulfanyl group.

Uniqueness

The uniqueness of 1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxopropyl and sulfanyl groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research.

Properties

CAS No.

476480-04-3

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-oxopropylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C18H20N4O3S/c1-11-5-7-13(8-6-11)9-22-14-15(19-17(22)26-10-12(2)23)20(3)18(25)21(4)16(14)24/h5-8H,9-10H2,1-4H3

InChI Key

HMUGEHPKYMIORT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)C)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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